|

REACTION_CXSMILES

|

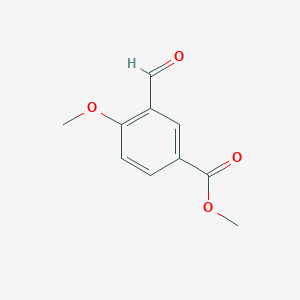

[CH3:1]I.[CH:3]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[OH:14])C(O)=O)=[O:4].[C:15]([O-:18])([O-])=O.[K+].[K+].CN(C)[CH:23]=[O:24]>O>[CH3:15][O:18][C:23](=[O:24])[C:7]1[CH:11]=[CH:12][C:13]([O:14][CH3:1])=[C:5]([CH:3]=[O:4])[CH:6]=1 |f:2.3.4|

|

|

Name

|

|

|

Quantity

|

24.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

CI

|

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C=1C=C(C(=O)O)C=CC1O

|

|

Name

|

|

|

Quantity

|

75 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Control Type

|

AMBIENT

|

|

Type

|

CUSTOM

|

|

Details

|

After stirring 4 hours at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

EXTRACTION

|

|

Details

|

extracted four times with 750 mL ethyl acetate

|

|

Type

|

WASH

|

|

Details

|

The ethyl acetate extracts were washed three times with 500 mL H2O, one time with 300 mL 1N NaOH, one time with 500 mL H2O, one time with 250 mL brine

|

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

|

Type

|

FILTRATION

|

|

Details

|

Filtration, concentration of filtrate

|

|

Type

|

CUSTOM

|

|

Details

|

drying under vacuum

|

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C1=CC(=C(C=C1)OC)C=O)=O

|

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 20.35 g | |

| YIELD: PERCENTYIELD | 58% |

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |